molecular formula C6H5ClIN3 B8025244 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride CAS No. 1951439-01-2

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride

Cat. No. B8025244
CAS RN: 1951439-01-2
M. Wt: 281.48 g/mol
InChI Key: VYAULLWBPKMLLB-UHFFFAOYSA-N
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Description

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride is a novel compound that has been identified as an IL-17A inhibitor . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key part in chronic inflammation and is a major driver of tissue damage . This compound has potential applications in the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a class of compounds to which 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been explored in various studies. These reactions include direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride involves the inhibition of IL-17A, a pro-inflammatory cytokine . This inhibition can potentially help in the treatment of chronic autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis .

Future Directions

The future directions for the development of 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride could involve further exploration of its potential as an IL-17A inhibitor for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . Additionally, the development of new synthetic methods and strategies for the construction of imidazo[1,2-a]pyridine derivatives could also be a promising area of future research .

properties

IUPAC Name

6-iodoimidazo[1,2-b]pyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAULLWBPKMLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride

CAS RN

1951439-01-2
Record name Imidazo[1,2-b]pyridazine, 6-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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